molecular formula C15H13F3N2O2 B2918569 N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-83-2

N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2918569
CAS No.: 338781-83-2
M. Wt: 310.276
InChI Key: ZFSIBBBOXHXGKK-UHFFFAOYSA-N
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Description

“N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of related compounds has been discussed in various studies .

Scientific Research Applications

Anticancer Activity

N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide has been explored for its potential in anticancer treatments. The compound MGCD0103, a variant of this molecule, is a small molecule histone deacetylase (HDAC) inhibitor. It exhibits selectivity for inhibiting HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Antidepressant and Nootropic Properties

Research has been conducted on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to this compound. These compounds exhibited antidepressant and nootropic activities in dose-dependent manners, suggesting their potential in CNS treatments (Thomas et al., 2016).

Analgesic Properties

Modifications of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, structurally similar to this compound, have been explored to enhance analgesic properties. Certain para-substituted derivatives showed increased biological activity, indicating potential as new analgesics (Ukrainets et al., 2015).

Luminescent Properties

Pyridyl substituted benzamides related to this compound have been studied for their luminescent properties. These compounds exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, making them interesting for material science applications (Srivastava et al., 2017).

Properties

IUPAC Name

N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-19-13(21)12-3-2-8-20(14(12)22)9-10-4-6-11(7-5-10)15(16,17)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSIBBBOXHXGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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